molecular formula C18H30O8 B13450824 1,2,6,7-Tetraethyl 3-Methylheptanetetracarboxylate

1,2,6,7-Tetraethyl 3-Methylheptanetetracarboxylate

Cat. No.: B13450824
M. Wt: 374.4 g/mol
InChI Key: OUVLFBBOERPFOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,6,7-Tetraethyl 3-Methylheptanetetracarboxylate typically involves esterification reactions. The starting materials are usually carboxylic acids and alcohols, which undergo esterification in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2,6,7-Tetraethyl 3-Methylheptanetetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2,6,7-Tetraethyl 3-Methylheptanetetracarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,6,7-Tetraethyl 3-Methylheptanetetracarboxylate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modify the activity of enzymes and other proteins involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,6,7-Tetraethyl 3-Methylheptanedioate
  • 1,2,6,7-Tetraethyl 3-Methylheptanetrioate
  • 1,2,6,7-Tetraethyl 3-Methylheptanepentacarboxylate

Uniqueness

1,2,6,7-Tetraethyl 3-Methylheptanetetracarboxylate is unique due to its specific arrangement of ester groups, which imparts distinct chemical properties. This makes it particularly useful as an intermediate in the synthesis of other complex molecules.

Properties

Molecular Formula

C18H30O8

Molecular Weight

374.4 g/mol

IUPAC Name

tetraethyl 2-methylpentane-1,1,5,5-tetracarboxylate

InChI

InChI=1S/C18H30O8/c1-6-23-15(19)13(16(20)24-7-2)11-10-12(5)14(17(21)25-8-3)18(22)26-9-4/h12-14H,6-11H2,1-5H3

InChI Key

OUVLFBBOERPFOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(C)C(C(=O)OCC)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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